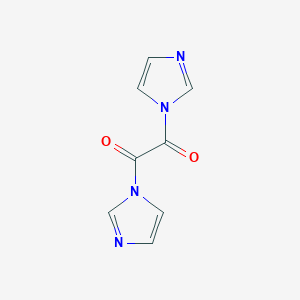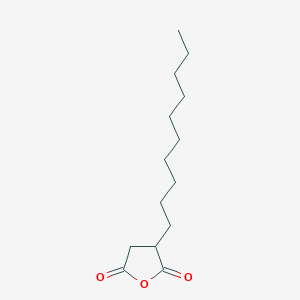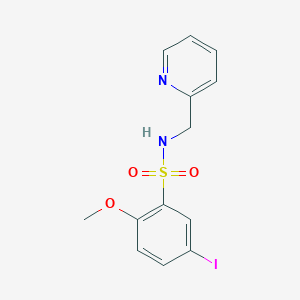
5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of sulfonamide and is known for its potential to act as a therapeutic agent in the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can lead to a decrease in the production of certain molecules that are involved in the development of diseases.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide are still being studied. However, it has been shown to have potential anti-inflammatory effects and may also act as an inhibitor of certain enzymes that are involved in the development of cancer and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments include its potential to act as an inhibitor of specific enzymes and its ability to bind to certain proteins. However, limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide. These include further studies on its potential to act as an inhibitor of certain enzymes involved in the development of diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, studies on the potential use of this compound in combination with other therapeutic agents may also be explored.
Synthesis Methods
The synthesis of 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 5-iodo-2-methoxybenzenesulfonyl chloride with pyridine-2-carboxaldehyde in the presence of a base. The resulting product is then further reacted with an amine to form the final compound.
Scientific Research Applications
The potential applications of 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in scientific research are vast. This compound has been studied for its potential to act as an inhibitor of certain enzymes that are involved in the development of diseases such as cancer and Alzheimer's disease. Additionally, it has been studied for its potential to act as an anti-inflammatory agent.
properties
CAS RN |
6403-40-3 |
|---|---|
Product Name |
5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Molecular Formula |
C13H13IN2O3S |
Molecular Weight |
404.23 g/mol |
IUPAC Name |
5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13IN2O3S/c1-19-12-6-5-10(14)8-13(12)20(17,18)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3 |
InChI Key |
OZKBJVBTEQTNII-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)I)S(=O)(=O)NCC2=CC=CC=N2 |
Canonical SMILES |
COC1=C(C=C(C=C1)I)S(=O)(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



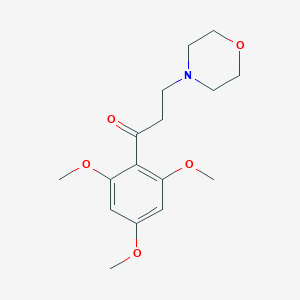
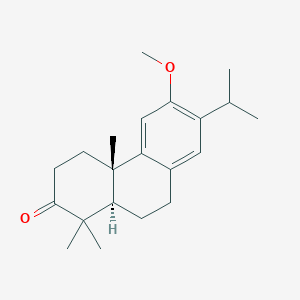
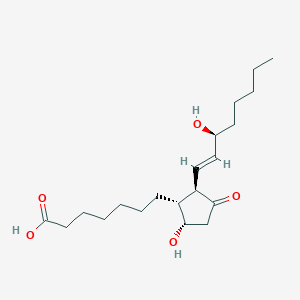
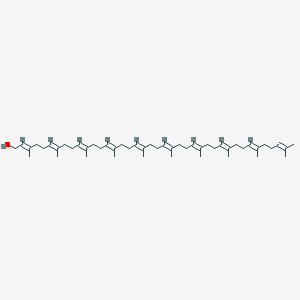
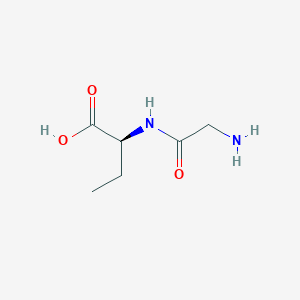
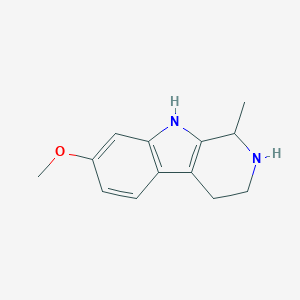
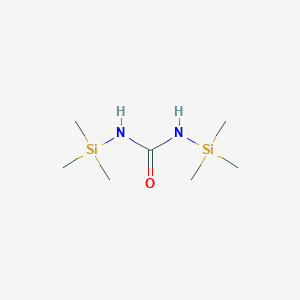
![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
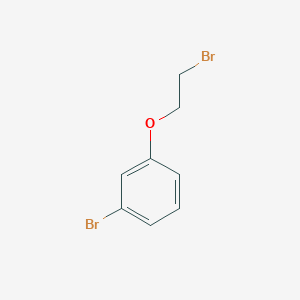
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
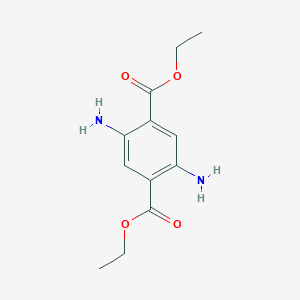
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
